molecular formula C13H11FO B1300061 4-(2-Fluorophenyl)benzyl alcohol CAS No. 773872-57-4

4-(2-Fluorophenyl)benzyl alcohol

Cat. No.: B1300061
CAS No.: 773872-57-4
M. Wt: 202.22 g/mol
InChI Key: WABWIEVUZWQZLC-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)benzyl alcohol is a fluorinated benzyl alcohol derivative characterized by a benzyl alcohol core (C₆H₅CH₂OH) with a 2-fluorophenyl substituent at the para position of the benzene ring. Fluorinated benzyl alcohols are critical intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to the electron-withdrawing effects of fluorine, which enhance stability and modulate reactivity . The fluorine atom at the ortho position (relative to the benzyl alcohol group) may influence steric hindrance and electronic properties, affecting solubility, acidity, and interaction with biological targets .

Properties

IUPAC Name

[4-(2-fluorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABWIEVUZWQZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362631
Record name 4-(2-FLUOROPHENYL)BENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773872-57-4
Record name 4-(2-FLUOROPHENYL)BENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Fluorophenyl)benzyl alcohol involves the reduction of 4-(2-Fluorophenyl)benzoic acid. The reduction can be carried out using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is typically cooled to 0°C during the addition of the acid to the LiAlH4 solution. After the addition, the reaction is allowed to proceed at room temperature, followed by quenching with water and extraction to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, alternative reducing agents and catalytic systems may be explored to improve the scalability and sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

    Oxidation: 4-(2-Fluorophenyl)benzaldehyde or 4-(2-Fluorophenyl)benzoic acid.

    Reduction: 4-(2-Fluorophenyl)toluene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Fluorophenyl)benzyl alcohol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)benzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, potentially leading to unique pharmacological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 4-(2-fluorophenyl)benzyl alcohol with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Fluorophenyl at C4 C₁₃H₁₁FO 202.23 (calculated) Hypothesized use in drug synthesis; enhanced acidity due to fluorine
4-Fluorobenzyl alcohol F at C4 C₇H₇FO 126.12 Pharmaceutical intermediate; high solubility in polar solvents
4-Fluoro-2-methylbenzyl alcohol F at C4, CH₃ at C2 C₈H₉FO 140.16 Moderate lipophilicity (LogP 1.5); used in organic synthesis
4-Bromo-2-fluorobenzyl alcohol Br at C4, F at C2 C₇H₆BrFO 205.03 High molecular weight; potential halogen bonding in catalysis
2-Amino-4-fluorobenzyl alcohol NH₂ at C2, F at C4 C₇H₈FNO 141.14 Enhanced H-bonding capacity; neuroprotective activity
4-Fluoro-2-(trifluoromethoxy)benzyl alcohol CF₃O at C2, F at C4 C₈H₆F₄O₂ 210.13 High electronegativity; applications in advanced materials

Key Observations :

  • Electron-withdrawing groups (F, Br, CF₃O) increase the acidity of the hydroxyl group, enhancing reactivity in nucleophilic substitutions .
  • Steric effects : Methyl (CH₃) or trifluoromethoxy (CF₃O) groups at C2 reduce reaction rates in crowded environments .
  • Biological activity: Amino (NH₂) or hydroxyl (OH) substituents improve solubility and enable interactions with enzymes or receptors, as seen in neuroprotective compounds .

Physicochemical Properties

  • Acidity: Fluorine at C2 (ortho to -CH₂OH) in this compound likely lowers the pKa of the hydroxyl group compared to non-fluorinated analogs, similar to 4-fluoro-2-methylbenzyl alcohol (pKa ~10–11) .
  • Lipophilicity: LogP values range from 1.5 (4-fluoro-2-methylbenzyl alcohol) to 2.8 (4-bromo-2-fluorobenzyl alcohol), indicating substituent-dependent partitioning between polar and nonpolar phases .
  • Thermal stability : Bromine and chlorine substituents (e.g., 4-bromo-2-fluorobenzyl alcohol) increase molecular weight and boiling points (>200°C) compared to fluorine or methyl derivatives .

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